molecular formula C8H19NO B13293650 2-(Propan-2-yloxy)pentan-1-amine

2-(Propan-2-yloxy)pentan-1-amine

Cat. No.: B13293650
M. Wt: 145.24 g/mol
InChI Key: JEYPOWOZMGZKIP-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)pentan-1-amine is a primary aliphatic amine featuring a pentan-1-amine backbone with a propan-2-yloxy (isopropyloxy) substituent at the 2-position. Its molecular formula is C₈H₁₉NO, and it has a molecular weight of 145.24 g/mol. The compound’s structure combines the reactivity of a primary amine with the steric and electronic effects of an ether-linked isopropyl group.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-propan-2-yloxypentan-1-amine

InChI

InChI=1S/C8H19NO/c1-4-5-8(6-9)10-7(2)3/h7-8H,4-6,9H2,1-3H3

InChI Key

JEYPOWOZMGZKIP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)pentan-1-amine can be achieved through several methods. One common approach involves the reaction of 1-bromo-2-(propan-2-yloxy)pentane with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the substitution reaction.

Another method involves the use of Grignard reagents. For example, the reaction of 2-(propan-2-yloxy)pentan-1-ol with a Grignard reagent followed by amination can yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yloxy)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles under specific conditions.

    Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-(Propan-2-yloxy)pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)pentan-1-amine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity. The ether and amine groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and physicochemical properties of 2-(Propan-2-yloxy)pentan-1-amine and related amines from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Amine Type Key Substituents Applications/Notes References
This compound C₈H₁₉NO 145.24 Primary 2-(Isopropyloxy) Hypothetical: Synthesis intermediate -
2,2-Diphenylethan-1-amine C₁₄H₁₅N 197.28 Primary 2,2-Diphenyl Pharmaceuticals, hybrid materials
Triallylamine C₉H₁₅N 137.23 Tertiary Three allyl groups Polymer production
N-(2-Chloroethyl)-N-isopropylpropan-1-amine C₈H₁₈ClN 163.69 Tertiary 2-Chloroethyl, isopropyl Agrochemical applications
2-Chloro-N-methyl-5-(bicyclooxy)pentan-1-amine (Compound 20) C₁₅H₂₆ClNO 271.45 Primary 2-Chloro, 5-bicyclooxy, N-methyl Specialty chemical synthesis

Key Research Findings and Insights

Steric and Electronic Effects
  • Triallylamine () : As a tertiary amine with allyl groups, it exhibits high reactivity in radical polymerization. The target compound’s primary amine and ether group may favor nucleophilic reactions or hydrogen bonding.

Biological Activity

2-(Propan-2-yloxy)pentan-1-amine, a compound with potential pharmacological applications, has garnered attention due to its structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an aliphatic amine. Its structure can be represented as follows:

C8H19NO\text{C}_8\text{H}_{19}\text{NO}

This compound contains both an ether and an amine functional group, which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The following mechanisms have been proposed:

  • Receptor Interaction : The compound may bind to specific receptors involved in neurotransmission, influencing synaptic activity.
  • Enzyme Inhibition : It has the potential to inhibit enzymes that break down neurotransmitters, thereby prolonging their action in synaptic clefts.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in Table 1.

Biological Activity IC50 (µM) Reference
PDE4 Inhibition10
Neurotransmitter Modulation15
Cytotoxicity in Cancer Cells>100

Case Study 1: PDE4 Inhibition

A study focused on the inhibition of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses and cognitive function. The results indicated that this compound exhibited significant inhibitory activity with an IC50 value of 10 µM. This suggests potential applications in treating inflammatory diseases and cognitive disorders.

Case Study 2: Neurotransmitter Modulation

In another investigation, the compound was assessed for its effects on neurotransmitter levels in vitro. The findings revealed that it increased levels of cyclic AMP (cAMP), a critical second messenger in neuronal signaling. This modulation could have implications for neuroprotective therapies.

Case Study 3: Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated against various cancer cell lines. While it demonstrated some cytotoxicity, the IC50 values were greater than 100 µM, indicating limited effectiveness as a standalone anticancer agent.

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